Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group at the 2-position and an amino-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furoic acid and 2-amino-4-methylphenol.
Esterification: The 2-furoic acid is first esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl furan-2-carboxylate.
Coupling Reaction: The methyl furan-2-carboxylate is then subjected to a coupling reaction with 2-amino-4-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro
Properties
CAS No. |
886494-26-4 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 |
InChI Key |
OLADTQJEJKXOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N |
Origin of Product |
United States |
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